molecular formula C23H24N6O2S B2493387 N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide CAS No. 1172354-57-2

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide

Cat. No. B2493387
CAS RN: 1172354-57-2
M. Wt: 448.55
InChI Key: UJIZKEQEOHQJRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide is a useful research compound. Its molecular formula is C23H24N6O2S and its molecular weight is 448.55. The purity is usually 95%.
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Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. The synthesized pyrazole derivatives have demonstrated potent antileishmanial activity. Specifically, compound 13 exhibited superior antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate . Further studies could explore its efficacy against different Leishmania species and potential mechanisms of action.

Antimalarial Potential

Malaria, transmitted by Plasmodium-infected mosquitoes, remains a global health challenge. The hydrazine-coupled pyrazole derivatives also showed promise as antimalarial agents. Compounds 14 and 15 displayed significant inhibition effects against Plasmodium berghei, suggesting their potential use in malaria treatment . Investigating their safety profiles and interactions with Plasmodium proteins could enhance their therapeutic value.

Anti-Tumor Properties

While not directly studied for this compound, related pyrazoline derivatives have been evaluated for antitumor potential. For instance, imidazole-containing compounds exhibited activity against cancer cell lines . Considering the structural similarities, exploring the antitumor effects of our compound could be worthwhile.

Enzyme Inhibition

Molecular docking studies indicated that compound 13 interacts with Lm-PTR1, a potential drug target in Leishmania . Further investigations into its enzyme inhibitory effects could validate its role in parasite survival.

properties

IUPAC Name

N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]-1,2-dihydroacenaphthylene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2S/c1-15-12-16(2)29(28-15)22-13-21(25-14-26-22)24-10-11-27-32(30,31)20-9-7-18-5-3-4-17-6-8-19(20)23(17)18/h3-5,7,9,12-14,27H,6,8,10-11H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIZKEQEOHQJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NCCNS(=O)(=O)C3=C4CCC5=CC=CC(=C54)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide

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